

"Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester
Cat. No.:	B066404

[Get Quote](#)

Technical Guide: Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and potential biological significance of **Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester**. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages information on structurally similar molecules and established synthetic methodologies to provide a detailed projection of its characteristics and a practical approach for its synthesis.

Chemical Identity and Properties of the Key Starting Material

The synthesis of the target compound originates from the key precursor, 4'-Hydroxy-3'-methylacetophenone. The physicochemical properties of this starting material are crucial for the successful synthesis and are summarized below.

Property	Value	Reference
CAS Number	876-02-8	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₁₀ O ₂	[2] [3] [4]
Molecular Weight	150.17 g/mol	[2] [3] [4]
Appearance	White to light beige crystalline powder	[1]
Melting Point	104-105 °C	[5]
Boiling Point	301-302 °C (estimated)	[5]
Solubility	Soluble in alcohol. Water solubility: 9392 mg/L at 25 °C (estimated).	[5]
IUPAC Name	1-(4-hydroxy-3-methylphenyl)ethanone	[4]

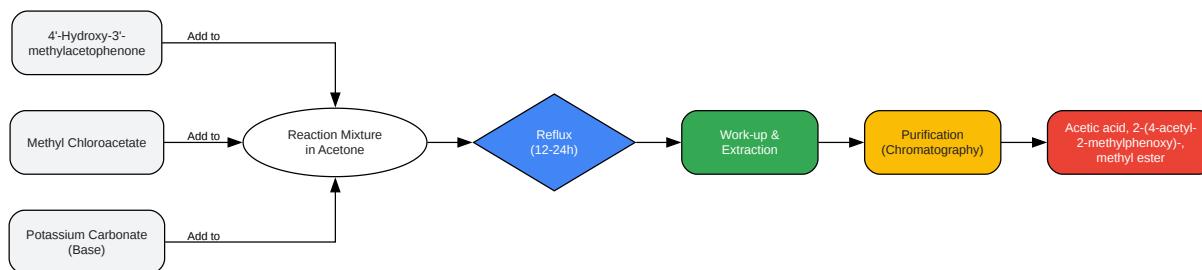
Proposed Synthesis of Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester

The synthesis of the target molecule can be achieved through a Williamson ether synthesis, a well-established method for preparing ethers. This involves the reaction of a phenoxide with an organohalide. In this case, the phenoxide of 4'-Hydroxy-3'-methylacetophenone will be reacted with methyl chloroacetate.

Experimental Protocol

Materials:

- 4'-Hydroxy-3'-methylacetophenone (CAS 876-02-8)
- Methyl chloroacetate
- Potassium carbonate (anhydrous)


- Acetone (anhydrous)
- Dichloromethane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Deionized water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-Hydroxy-3'-methylacetophenone (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
- Addition of Reagent: While stirring the suspension, add methyl chloroacetate (1.2 equivalents) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone.

- Extraction: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel.
- Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester**.

Predicted Chemical and Biological Properties

While specific experimental data for the target compound is not available, its properties can be inferred from the known characteristics of the phenoxyacetic acid class of molecules.

Chemical Properties

- Structure: The molecule consists of a central phenoxyacetic acid scaffold with a methyl ester functional group. The phenyl ring is substituted with an acetyl group at the para position and a methyl group at the ortho position relative to the ether linkage.
- Reactivity: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. The acetyl group may undergo reactions typical of ketones. The aromatic ring can participate in electrophilic substitution reactions, with the directing effects influenced by the existing substituents.

Potential Biological Activity

Derivatives of phenoxyacetic acid are known to exhibit a wide range of biological activities. The specific combination of substituents on the aromatic ring of the target molecule suggests several potential areas of interest for biological screening:

- Herbicidal Activity: Phenoxyacetic acids, such as 2,4-D, are well-known herbicides that act as synthetic auxins, disrupting plant growth. The substitution pattern on the aromatic ring of the target compound could modulate such activity.
- Antibacterial and Antifungal Activity: Various substituted phenoxyacetic acid derivatives have demonstrated antimicrobial properties. The presence of the acetyl and methyl groups may influence the compound's ability to interact with microbial targets.
- Anti-inflammatory Activity: Some phenoxyacetic acid derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of the target molecule could potentially lead to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Further experimental investigation is required to elucidate the specific chemical and biological properties of **"Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester."** The synthetic protocol outlined in this guide provides a clear pathway for obtaining this compound for future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-Hydroxy-3'-methylacetophenone | 876-02-8 [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. 4-Hydroxy-3-methylacetophenone [webbook.nist.gov]
- 4. 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-hydroxy-3-methyl acetophenone, 876-02-8 [thegoodsentscompany.com]
- To cite this document: BenchChem. ["Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b066404#acetic-acid-2-4-acetyl-2-methylphenoxy-methyl-ester-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com